(S)-3-Hydroxy-gamma-butyrolactone: A Comprehensive Technical Guide
(S)-3-Hydroxy-gamma-butyrolactone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Hydroxy-gamma-butyrolactone, a chiral molecule of significant interest, serves as a versatile building block in the synthesis of a wide array of pharmaceuticals. Its stereospecific structure makes it an invaluable intermediate in the development of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and analysis, tailored for professionals in the field of drug development and chemical research.
Core Chemical and Physical Properties
(S)-3-Hydroxy-gamma-butyrolactone is a colorless to pale yellow liquid.[1] It is miscible with water, alcohol, and other organic solvents, but immiscible with petroleum ether.[2][3] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₃ | [3][4][5] |
| Molecular Weight | 102.09 g/mol | [3][4][5] |
| CAS Number | 7331-52-4 | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 98-100 °C at 0.3 mm Hg | [3] |
| Density | 1.241 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.464 | [3] |
| Solubility | Miscible with water, alcohol, and other organic solvents. Immiscible with light petroleum. | [1][2][3] |
| pKa | 12.87 ± 0.20 (Predicted) | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of (S)-3-Hydroxy-gamma-butyrolactone.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the protons in the molecule.
| Proton Assignment | Chemical Shift (δ) ppm (Solvent: CDCl₃) | Multiplicity |
| H3 (CH-OH) | ~4.45 | Multiplet |
| H4 (CH₂) | ~4.30 and ~4.20 | Multiplet |
| H2 (CH₂) | ~2.75 and ~2.50 | Multiplet |
| OH | Variable | Broad Singlet |
Data sourced from multiple references providing typical values.
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon framework of the molecule. Typical chemical shifts are as follows:
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (Lactone) | ~177 |
| CH-OH | ~68 |
| O-CH₂ | ~65 |
| CH₂ | ~35 |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
Chemical Reactivity and Synthetic Applications
(S)-3-Hydroxy-gamma-butyrolactone is a valuable chiral precursor for the synthesis of numerous pharmaceuticals.[1][3] Its utility stems from the reactivity of both the hydroxyl group and the lactone ring.
Key reactions include:
-
Esterification and Etherification: The secondary hydroxyl group can be readily esterified or etherified to introduce various functional groups.
-
Ring-Opening Reactions: The lactone ring can be opened under acidic or basic conditions to yield derivatives of (S)-3,4-dihydroxybutanoic acid.[6]
-
Conversion to other Chiral Intermediates: It can be converted to other important building blocks such as (S)-(+)-3-hydroxytetrahydrofuran, a key component in some anti-AIDS drugs.[1][3]
This chiral synthon is a crucial intermediate in the synthesis of blockbuster drugs such as the cholesterol-lowering agent atorvastatin (Lipitor®) and the antibiotic linezolid (Zyvox®).[1]
Experimental Protocols
Chemoenzymatic Synthesis from L-Malic Acid
This is a widely employed method for the stereoselective synthesis of (S)-3-Hydroxy-gamma-butyrolactone.[1][4] The general workflow is depicted below.
Detailed Methodology:
-
Step 1: Anhydride Formation: L-Malic acid is reacted with an acyl chloride (e.g., benzoyl chloride or acetyl chloride) to form the corresponding (S)-2-acyloxysuccinic anhydride.[7] This reaction is typically carried out in an appropriate solvent.
-
Step 2: Reduction: The resulting anhydride is selectively reduced using a reducing agent such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in a suitable solvent like tetrahydrofuran (THF).[7] A Lewis acid catalyst may also be employed. This step yields the intermediate (S)-3-acyloxy-gamma-butyrolactone.
-
Step 3: Enzymatic Hydrolysis: The acyloxy intermediate is then subjected to enantioselective hydrolysis using a lipase, such as lipase from Candida rugosa.[2][4] This enzymatic step cleaves the acyl group to afford the desired (S)-3-Hydroxy-gamma-butyrolactone with high optical purity.[8] The reaction is often performed in a two-phase system (e.g., water and an organic solvent like tert-butyl methyl ether) to facilitate product separation.[4]
Purification
Purification of (S)-3-Hydroxy-gamma-butyrolactone is typically achieved through fractional distillation under reduced pressure.[9][10] Column chromatography on silica gel can also be employed for smaller-scale purifications.[5]
Fractional Distillation Protocol (General):
-
The crude (S)-3-Hydroxy-gamma-butyrolactone is charged into a distillation flask equipped with a fractionating column.
-
The system is evacuated to a low pressure (e.g., 0.3 mm Hg).[3]
-
The flask is heated gradually to the boiling point of the compound at the given pressure.
-
Fractions are collected based on their boiling point, with the main fraction containing the purified product.
Analytical Methods
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity:
Determining the enantiomeric excess (ee) is crucial for pharmaceutical applications. Chiral HPLC is the method of choice for this analysis.[11]
Illustrative HPLC Method:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is used.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio is optimized to achieve good separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Flow Rate: Typically around 1.0 mL/min.
-
Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.
Safety and Handling
(S)-3-Hydroxy-gamma-butyrolactone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is reported to cause skin and serious eye irritation.[1] Store in a cool, dry place away from oxidizing agents.[1]
Conclusion
(S)-3-Hydroxy-gamma-butyrolactone is a cornerstone chiral building block in modern pharmaceutical synthesis. A thorough understanding of its chemical properties, coupled with robust and well-defined synthetic and analytical protocols, is essential for its effective utilization in drug discovery and development. The chemoenzymatic route from L-malic acid offers an efficient and stereoselective pathway to this valuable intermediate. This guide provides a foundational understanding for researchers and scientists working with this important molecule.
References
- 1. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1100952A1 - Process for preparing optically pure (s)-3,4-dihydroxybutyric acid derivatives - Google Patents [patents.google.com]
- 4. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 7. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 8. US20090104669A1 - Method for Preparing (S)-3-Hydroxy-Gamma-Butyrolactone Using Hydrolase - Google Patents [patents.google.com]
- 9. US20140170714A1 - Post process purification for gamma-butyrolactone production - Google Patents [patents.google.com]
- 10. JPS5927881A - Purification method of γ-butyrolactone - Google Patents [patents.google.com]
- 11. heraldopenaccess.us [heraldopenaccess.us]
